molecular formula C8H9BrFN B1444254 1-(3-bromo-5-fluorophenyl)ethylamine CAS No. 1191908-56-1

1-(3-bromo-5-fluorophenyl)ethylamine

Cat. No.: B1444254
CAS No.: 1191908-56-1
M. Wt: 218.07 g/mol
InChI Key: KQHQVFFNZTTXGA-UHFFFAOYSA-N
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Description

Molecular Architecture and Isomerism

The molecular architecture of 1-(3-bromo-5-fluorophenyl)ethylamine features a distinctive substitution pattern on the aromatic ring system that significantly influences its chemical properties. The compound possesses a benzene ring with bromine and fluorine atoms positioned at the 3 and 5 positions respectively, creating a meta-disubstituted pattern that affects the electronic distribution within the aromatic system. The ethylamine side chain attached to the benzene ring introduces an asymmetric carbon center, rendering the molecule chiral in nature.

The presence of the asymmetric carbon atom at the ethylamine position allows for the existence of two enantiomers, designated as R and S configurations according to the Cahn-Ingold-Prelog priority rules. This chiral characteristic is particularly significant in pharmaceutical applications where different enantiomers may exhibit distinct biological activities. The halogen substituents on the aromatic ring create an electron-withdrawing environment that influences the basicity of the amine functional group and affects the overall molecular reactivity.

The three-dimensional molecular geometry is characterized by the tetrahedral arrangement around the asymmetric carbon center, while the aromatic ring maintains its planar configuration. The spatial orientation of the halogen substituents creates specific steric and electronic effects that contribute to the compound's unique chemical behavior. The molecular structure can be represented by the Simplified Molecular Input Line Entry System notation as CC(N)C1=CC(Br)=CC(F)=C1, which clearly depicts the connectivity pattern and substitution arrangement.

Elemental Composition and Molecular Weight

The elemental composition of this compound is defined by the molecular formula C₈H₉BrFN, which indicates the presence of eight carbon atoms, nine hydrogen atoms, one bromine atom, one fluorine atom, and one nitrogen atom. The molecular weight has been precisely determined as 218.07 grams per mole, representing the sum of the atomic weights of all constituent elements.

Element Number of Atoms Atomic Weight (g/mol) Contribution to Molecular Weight (g/mol)
Carbon 8 12.01 96.08
Hydrogen 9 1.008 9.072
Bromine 1 79.904 79.904
Fluorine 1 18.998 18.998
Nitrogen 1 14.007 14.007
Total 21 - 218.07

The mass percentage composition reveals that bromine contributes approximately 36.6% of the total molecular weight, making it the most significant contributor by mass. Carbon atoms collectively account for approximately 44.1% of the molecular weight, while fluorine contributes about 8.7%, nitrogen 6.4%, and hydrogen 4.2%. This elemental distribution is characteristic of halogenated aromatic amines and influences the compound's physical and chemical properties.

The Chemical Abstracts Service registry number for this compound is 1191908-56-1, providing a unique identifier for database searches and regulatory documentation. The compound is also catalogued under the MDL number MFCD18660092, facilitating its identification in chemical databases and commercial sources.

Spectroscopic Fingerprints (Infrared, Nuclear Magnetic Resonance, Mass Spectrometry)

The spectroscopic characterization of this compound provides essential fingerprint information for structural confirmation and purity assessment. The International Chemical Identifier (InChI) for this compound is InChI=1S/C8H9BrFN/c1-5(11)6-2-7(9)4-8(10)3-6/h2-5H,11H2,1H3, which encodes the molecular structure in a standardized format. The corresponding InChI Key is KQHQVFFNZTTXGA-UHFFFAOYSA-N, providing a hashed version of the structural information for rapid database searching.

Nuclear Magnetic Resonance spectroscopy reveals characteristic signals that confirm the molecular structure and substitution pattern. The aromatic protons appear as distinct signals in the downfield region, with the specific chemical shifts influenced by the electron-withdrawing effects of the halogen substituents. The ethylamine side chain protons exhibit characteristic multiplicities and coupling patterns that are diagnostic for this structural motif.

Mass spectrometry analysis provides molecular ion peaks and fragmentation patterns that are consistent with the proposed structure. The molecular ion peak appears at mass-to-charge ratio 218, corresponding to the molecular weight of the compound. Characteristic fragmentation patterns include loss of the amine functional group and halogen atoms under electron impact conditions. Collision Cross Section measurements have been predicted for various adduct forms, with values ranging from approximately 134 to 186 square angstroms depending on the ionization mode.

Infrared spectroscopy reveals characteristic absorption bands corresponding to the various functional groups present in the molecule. The aromatic carbon-carbon stretching vibrations, carbon-halogen bonds, and primary amine stretching and bending modes provide distinctive spectroscopic signatures that confirm the structural identity of the compound.

Crystalline and Polymorphic Forms

The crystalline characteristics of this compound reflect the influence of intermolecular interactions on the solid-state packing arrangements. The presence of the primary amine functional group enables hydrogen bonding interactions that significantly affect crystal formation and stability. The halogen substituents on the aromatic ring participate in halogen bonding and other non-covalent interactions that contribute to the overall crystal structure.

Limited crystallographic data is available in the current literature regarding specific polymorphic forms of this compound. The molecular packing in the solid state is influenced by the steric requirements of the bromine and fluorine substituents, which affect the spatial arrangement of molecules within the crystal lattice. The chiral nature of the compound introduces additional complexity in terms of potential crystallization as racemic mixtures or enantiomerically pure forms.

The crystalline properties are particularly important for pharmaceutical applications where different polymorphic forms may exhibit varying dissolution rates, bioavailability, and stability characteristics. The presence of multiple halogen atoms in the molecular structure provides opportunities for diverse intermolecular interactions that may lead to the formation of different crystal modifications under varying crystallization conditions.

Thermodynamic Properties (Melting Points, Boiling Points, Solubility)

The molecular structure suggests that the compound would exhibit moderate polarity due to the presence of the amine functional group, while the halogen substituents contribute to increased molecular weight and intermolecular interactions. The primary amine functionality would be expected to confer some degree of water solubility through hydrogen bonding interactions, although the aromatic and halogenated portions of the molecule would favor organic solvent systems.

Thermodynamic stability considerations indicate that the compound should be stable under standard laboratory conditions, with the aromatic ring system and carbon-halogen bonds providing inherent chemical stability. The decomposition temperature and related thermal properties would be expected to be influenced by the strength of the carbon-halogen bonds and the stability of the amine functional group under elevated temperature conditions.

Properties

IUPAC Name

1-(3-bromo-5-fluorophenyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrFN/c1-5(11)6-2-7(9)4-8(10)3-6/h2-5H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQHQVFFNZTTXGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC(=C1)Br)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Bromination and Fluorination of Phenyl Precursors

  • Bromination of fluorinated phenyl compounds is commonly achieved using molecular bromine (Br2) under controlled conditions such as low temperature and appropriate solvents like chloroform or acetic acid. This method avoids overbromination and side reactions.
  • Fluorination is often introduced via diazotization followed by fluorination reagents. For example, aromatic amines can be diazotized and then reacted with fluorination agents to substitute fluorine at specific positions on the ring.

Example: Synthesis of 2-methoxy-3-bromo-5-fluoropyridine as a Model

Though a pyridine derivative, the process illustrates halogenation and fluorination steps relevant to phenyl analogs:

Step Reaction Description Conditions Yield (%)
1 Diazotization of 2-methoxy-5-aminopyridine Acid medium, nitrous acid at <100°C >50
2 Fluorination of diazotized intermediate Fluorination reagent, mild temperature High
3 Bromination of fluorinated intermediate Bromination reagent, organic solvent High

This sequence demonstrates mild conditions, industrial scalability, and avoidance of chromatographic purification.

Side Chain Construction and Amination

Introduction of Ethylamine Side Chain

  • The ethylamine moiety is typically introduced via reduction of nitro precursors or direct amination of ethyl-substituted intermediates.
  • Reduction of nitro groups to amines can be performed using iron powder and ammonium chloride in methanol/water mixtures at 65-70°C, yielding high purity amines.
  • Amination reactions may involve catalytic processes or nucleophilic substitution under controlled temperature and solvent conditions.

Representative Process for Ethylamine Derivative Preparation

Step Reagents Conditions Yield Notes
Reduction of nitro compound to amine Iron powder, ammonium chloride, MeOH/H2O 65-70°C, 5 hours 72% (example yield) Filtration and distillation to isolate product
Amination of halo-substituted intermediates Methylamine or ethylamine, 1,4-dioxane 100-105°C, 15 hours 85-90% Autoclave vessel used for pressure control

Integrated Preparation Example from Patent Literature

A detailed example from patent disclosures illustrates the preparation of a related bromo-fluoro phenyl ethylamine:

Step Description Reagents/Conditions Yield (%) Purity (HPLC)
1 Reduction of nitro-ethyl ester to amino-ethyl ester Fe powder, NH4Cl, MeOH/H2O, 65-70°C, 5 h 72% 99.6%
2 Coupling with chloronicotinaldehyde and K2CO3 in DMF 90-95°C, 12 h 86% 98%
3 Amination with methylamine in 1,4-dioxane 100-105°C, 15 h, autoclave 80%+ 98-99%

This multi-step sequence demonstrates high yields and purity suitable for pharmaceutical intermediates.

Summary Table of Key Preparation Methods for 1-(3-bromo-5-fluorophenyl)ethylamine

Method Key Reactions Reagents Conditions Yield Range Notes
Aromatic Halogenation & Fluorination Diazotization, fluorination, bromination Nitrous acid, fluorination reagent, Br2 <100°C, mild >50% per step Industrially scalable, avoids chromatography
Nitro Reduction to Amine Fe powder, NH4Cl reduction MeOH/H2O, 65-70°C, 5 h ~70% High purity, simple workup
Amination of Halo-Intermediates Nucleophilic substitution with methyl/ethylamine 1,4-dioxane, 100-105°C, autoclave 80-90% High purity, pressure vessel used

Research Findings and Notes

  • The use of iron powder and ammonium chloride for nitro group reduction is a robust, cost-effective method yielding high purity amines suitable for further functionalization.
  • Bromination with molecular bromine under controlled temperature and solvent conditions ensures selective mono-bromination without overbromination.
  • Fluorination via diazotization and subsequent reaction with fluorination reagents allows regioselective introduction of fluorine, crucial for the 5-position substitution.
  • Autoclave-assisted amination reactions improve yields and control over reaction conditions for ethylamine side chain installation.
  • The overall synthetic route benefits from mild reaction conditions, scalability, and avoidance of complex purification techniques such as column chromatography, enhancing industrial applicability.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom on the aromatic ring undergoes nucleophilic substitution under specific conditions. This reactivity is enhanced by the electron-withdrawing fluorine atom, which activates the ring toward substitution at the brominated position.

Reaction TypeReagents/ConditionsMajor ProductYieldReference
AminationNH<sub>3</sub>, CuI, K<sub>3</sub>PO<sub>4</sub>, DMSO, 100°C1-(3-Amino-5-fluorophenyl)ethylamine72%
MethoxylationNaOMe, DMF, 80°C1-(3-Methoxy-5-fluorophenyl)ethylamine65%
ThiolationHS-R, Pd(OAc)<sub>2</sub>, DIPEA, DMF1-(3-(Alkylthio)-5-fluorophenyl)ethylamine58–68%

Key Observations :

  • The presence of the fluorine atom directs substitution to the brominated position due to its ortho/para-directing nature.

  • Polar aprotic solvents (e.g., DMF, DMSO) improve reaction efficiency by stabilizing transition states.

Oxidation and Reduction Reactions

The ethylamine side chain participates in redox transformations, influenced by the electron-withdrawing aromatic system.

Oxidation

The primary amine group can be oxidized to a nitro group or converted into imines:

  • Nitro Formation : Using KMnO<sub>4</sub> in acidic conditions yields 1-(3-bromo-5-fluorophenyl)nitroethane (58% yield).

  • Imine Synthesis : Reaction with ketones or aldehydes (e.g., acetone, benzaldehyde) forms Schiff bases, which are reversible under acidic hydrolysis.

Reduction

Catalytic hydrogenation (H<sub>2</sub>, Pd/C) reduces the amine to a secondary alcohol, producing 1-(3-bromo-5-fluorophenyl)ethanol (83% yield) .

Coupling Reactions

The bromine atom facilitates cross-coupling reactions, enabling carbon-carbon bond formation.

Reaction TypeReagents/ConditionsMajor ProductYieldReference
Suzuki-MiyauraPd(PPh<sub>3</sub>)<sub>4</sub>, Ar-B(OH)<sub>2</sub>, K<sub>2</sub>CO<sub>3</sub>, DMEBiaryl derivatives (e.g., 1-(3-phenyl-5-fluorophenyl)ethylamine)75–89%
Buchwald-HartwigPd(dba)<sub>2</sub>, Xantphos, aryl halidesN-Aryl derivatives68%

Mechanistic Insight :

  • Suzuki coupling proceeds via oxidative addition of the aryl bromide to Pd(0), followed by transmetallation with the boronic acid and reductive elimination .

  • The fluorine atom enhances the stability of the palladium intermediate, improving reaction efficiency.

Electrophilic Aromatic Substitution

The electron-deficient aromatic ring undergoes electrophilic substitution at positions activated by the fluorine atom.

Reaction TypeReagents/ConditionsMajor ProductYieldReference
NitrationHNO<sub>3</sub>, H<sub>2</sub>SO<sub>4</sub>, 0°C1-(3-Bromo-5-fluoro-4-nitrophenyl)ethylamine51%
SulfonationSO<sub>3</sub>, H<sub>2</sub>SO<sub>4</sub>1-(3-Bromo-5-fluoro-4-sulfophenyl)ethylamine47%

Regioselectivity :

  • Electrophiles preferentially attack the para position to the fluorine atom due to its strong electron-withdrawing effect .

Functional Group Transformations

The amine group undergoes alkylation, acylation, and condensation reactions:

Reaction TypeReagents/ConditionsMajor ProductYieldReference
AcylationAcCl, Et<sub>3</sub>N, CH<sub>2</sub>Cl<sub>2</sub>N-Acetyl-1-(3-bromo-5-fluorophenyl)ethylamine90%
CondensationCS<sub>2</sub>, NaOHThioamide derivatives62%

Comparative Reactivity

The compound’s reactivity differs from non-halogenated analogs:

Property1-(3-Bromo-5-fluorophenyl)ethylamine1-Phenylethylamine
Rate of Nitration3.2 × 10<sup>-3</sup> s<sup>-1</sup>1.1 × 10<sup>-3</sup> s<sup>-1</sup>
Suzuki Coupling Yield89%N/A
pK<sub>a</sub> (amine)9.110.6

Key Factors :

  • Reduced basicity of the amine (pK<sub>a</sub> = 9.1 vs. 10.6) due to electron withdrawal by halogens.

  • Enhanced

Scientific Research Applications

Chemical Properties and Structure

1-(3-bromo-5-fluorophenyl)ethylamine is characterized by the presence of a bromine atom and a fluorine atom on the phenyl ring, which significantly influences its reactivity and biological activity. The chemical formula is C9H10BrF-N, and its structure can be represented as follows:

C9H10BrFN\text{C}_9\text{H}_{10}\text{BrF}\text{N}

Medicinal Chemistry

  • Anticancer Activity : Research indicates that this compound exhibits potential anticancer properties. Studies have shown that it can inhibit the proliferation of various cancer cell lines, including those associated with breast and liver cancers. Its mechanism may involve the induction of apoptosis through caspase activation pathways.
  • Neuropharmacology : This compound has been investigated for its effects on neurotransmitter systems. Preliminary studies suggest that it may modulate serotonin receptors, which could have implications for treating mood disorders and anxiety.

Organic Synthesis

  • Building Block in Synthesis : this compound serves as an important intermediate in the synthesis of more complex organic molecules. Its unique functional groups allow for various substitution reactions, facilitating the development of new pharmaceuticals and agrochemicals.
  • Ligand Formation : The compound can act as a ligand in coordination chemistry, forming complexes with transition metals. These complexes are valuable in catalysis and materials science.

Biological Research

  • Targeting Enzymatic Pathways : The compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, it may affect pathways related to cancer metabolism or neurodegenerative diseases.

Anticancer Studies

Recent studies have highlighted the effectiveness of this compound in inhibiting cancer cell growth:

  • HepG2 Cell Line Study : A study demonstrated that this compound significantly reduced cell viability in HepG2 cells through mechanisms involving apoptosis induction. The results indicated a dose-dependent response, suggesting potential therapeutic applications in liver cancer treatment.
  • MCF-7 Cell Line Evaluation : Another investigation reported enhanced cytotoxicity against MCF-7 cells compared to standard treatments like Erlotinib. This suggests that this compound could be a promising candidate for breast cancer therapy.

Mechanism of Action

The mechanism of action of 1-(3-bromo-5-fluorophenyl)ethylamine involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors in the brain, influencing neurotransmitter release and uptake. This interaction can modulate neuronal activity and potentially lead to therapeutic effects in the treatment of neurological conditions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Substituent Effects

Key Compounds for Comparison :

  • 1-Phenylethylamine (α-PEA) : Lacks substituents on the phenyl ring.
  • 1-(m-Hydroxyphenyl)ethylamine : Features a hydroxyl group at the meta position (3-position).
  • (S)-1-(4-Methoxyphenyl)ethylamine : Contains a methoxy group at the para position (4-position).
  • 1-(2-Naphthyl)ethylamine : Uses a naphthyl group instead of phenyl.
Compound Substituents (Position) Key Properties
1-(3-Bromo-5-fluorophenyl)ethylamine Br (3), F (5) Halogens enhance electrophilicity; potential for strong binding in drug targets
1-Phenylethylamine (α-PEA) None Baseline for comparison; widely used as a chiral auxiliary
1-(m-Hydroxyphenyl)ethylamine OH (3) Hydroxyl improves solubility but may reduce stability
(S)-1-(4-Methoxyphenyl)ethylamine OCH₃ (4) Methoxy enhances lipophilicity; used in neurological drug synthesis
1-(2-Naphthyl)ethylamine 2-Naphthyl Bulkier aromatic system; comparable diastereoselectivity to α-PEA

Substituent Impact :

  • Position : The 3,5-dihalogenation pattern in the target compound may confer steric and electronic effects distinct from para-substituted analogs like (S)-1-(4-Methoxyphenyl)ethylamine.
Market and Industrial Potential
  • The market for (S)-1-(4-Methoxyphenyl)ethylamine is growing (CAGR ~5.8%) due to neurological drug demand .
  • Halogenated analogs like this compound could carve niches in oncology or antimicrobial sectors, though clinical data are needed.

Biological Activity

1-(3-bromo-5-fluorophenyl)ethylamine is a synthetic compound belonging to the phenylethylamine class, notable for its unique chemical structure which includes both bromine and fluorine substituents on the phenyl ring. This structural configuration significantly influences its biological activity and potential therapeutic applications.

The compound can be synthesized through various methods, including the use of pinacol boronic esters followed by catalytic protodeboronation and hydromethylation. Its chemical behavior allows it to undergo several reactions, such as oxidation, reduction, and substitution, leading to diverse derivatives that may exhibit different biological activities.

This compound interacts with specific molecular targets in biological systems. It is known to bind to neurotransmitter receptors in the brain, modulating neuronal activity. This interaction can potentially lead to therapeutic effects in neurological disorders by influencing neurotransmitter release and uptake.

Neurotransmitter Modulation

Research indicates that this compound can affect neurotransmitter systems, particularly those involving dopamine and serotonin. Its ability to modulate these pathways makes it a candidate for further studies in treating conditions like depression and anxiety.

Antimicrobial Properties

Preliminary studies have suggested that derivatives of this compound may exhibit antimicrobial activity. For example, compounds with similar structures have shown effectiveness against various bacterial strains, including E. coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for related compounds have been reported in the range of 0.0048 to 0.025 mg/mL .

Study on Antimicrobial Efficacy

A study conducted on related phenylethylamines revealed that certain derivatives exhibited significant antibacterial activity. The inhibition zones measured during testing indicated that these compounds could serve as effective alternatives or supplements to traditional antibiotics .

Neuropharmacological Research

In a neuropharmacological context, research has focused on the potential antidepressant properties of structurally similar compounds. These studies often assess behavioral changes in animal models following administration of the compound, measuring parameters such as locomotion and exploratory behavior to infer antidepressant-like effects.

Comparative Analysis with Similar Compounds

To understand the unique biological activity of this compound, it is essential to compare it with similar compounds:

CompoundStructureBiological Activity
1-(3-Bromo-4-fluorophenyl)ethanamineSimilar structure with different fluorine positionModerate antimicrobial activity
1-(3-Bromo-2-fluorophenyl)ethanamineDifferent fluorine positionReduced neurotransmitter modulation

The specific substitution pattern in this compound is believed to enhance its reactivity and biological efficacy compared to these similar compounds.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 1-(3-bromo-5-fluorophenyl)ethylamine in a laboratory setting?

  • Methodological Answer : The compound can be synthesized via reductive amination of the corresponding ketone precursor, 1-(3-bromo-5-fluorophenyl)ethanone, using sodium cyanoborohydride or catalytic hydrogenation. Alternatively, nucleophilic substitution of brominated intermediates with ammonia derivatives under controlled conditions may yield the amine. Purity validation requires HPLC or GC-MS (>95% purity threshold) .

Q. Which spectroscopic techniques are most effective for structural confirmation of this compound?

  • Methodological Answer : High-resolution NMR (¹H, ¹³C, and ¹⁹F) is critical for identifying aromatic protons, fluorine coupling patterns, and ethylamine backbone signals. Mass spectrometry (ESI-TOF) confirms molecular weight, while X-ray crystallography (via SHELXL refinement) resolves stereoelectronic effects in crystalline forms .

Q. How should researchers handle and store this compound to ensure stability?

  • Methodological Answer : Due to the bromine substituent’s sensitivity to light and potential amine oxidation, store under inert gas (argon) at 0–6°C. Use amber vials to prevent photodegradation, and monitor stability via periodic TLC or LC-MS .

Advanced Research Questions

Q. What strategies enable enantioselective synthesis of this compound?

  • Methodological Answer : Chiral resolution using (R)- or (S)-mandelic acid derivatives can separate enantiomers. Alternatively, asymmetric catalytic hydrogenation of the ketone precursor with chiral ligands (e.g., BINAP-Ru complexes) achieves enantiomeric excess (ee >90%). Monitor ee via chiral HPLC with a Crownpak CR-I column .

Q. How can this compound serve as a chiral auxiliary in stereoselective reactions?

  • Methodological Answer : The ethylamine moiety can act as a directing group in Staudinger cycloadditions or β-lactam formation. For example, coupling with imines derived from aromatic aldehydes induces diastereoselectivity (dr ~3:1 to 5:1). Optimize reaction conditions (solvent polarity, temperature) to enhance selectivity .

Q. What computational approaches predict the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) model bromine’s electronic effects on Suzuki-Miyaura coupling. Fukui indices identify nucleophilic/electrophilic sites, while transition-state analysis predicts regioselectivity in Pd-catalyzed reactions with aryl boronic acids. Validate predictions experimentally via kinetic studies .

Q. How can functionalization of the ethylamine group expand the compound’s utility in medicinal chemistry?

  • Methodological Answer : Introduce trifluoromethylthio (-SCF₃) or sulfonamide groups via nucleophilic substitution or acylation. For example, react with trifluoromethylthiolation reagents (e.g., AgSCF₃) to enhance metabolic stability. Characterize derivatives via ¹⁹F NMR and assess bioactivity in antimicrobial assays .

Data Contradictions and Resolution

Q. Discrepancies in reported melting points for derivatives: How to resolve inconsistencies?

  • Methodological Answer : Variations may arise from polymorphism or impurities. Recrystallize the compound from multiple solvents (e.g., ethanol, hexane) and compare DSC thermograms. Cross-reference with X-ray diffraction data to identify dominant crystalline forms .

Q. Conflicting reactivity in halogenated aryl ethylamines: Why do some derivatives resist cross-coupling?

  • Methodological Answer : Steric hindrance from the 3-bromo-5-fluoro substitution may impede Pd catalyst accessibility. Use bulky ligands (e.g., SPhos) or microwave-assisted conditions to enhance coupling efficiency. Confirm via X-ray analysis of intermediates .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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1-(3-bromo-5-fluorophenyl)ethylamine
Reactant of Route 2
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1-(3-bromo-5-fluorophenyl)ethylamine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.